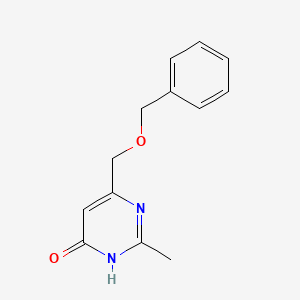

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine

Descripción general

Descripción

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H13N3O2

- Molecular Weight : 233.25 g/mol

- IUPAC Name : 6-(benzyloxymethyl)-4-hydroxy-2-methylpyrimidine

Antiviral Properties

Research indicates that certain pyrimidine derivatives exhibit antiviral activity. A study highlighted the potential of this compound as an inhibitor of viral replication pathways, particularly in the context of HIV and other retroviruses. The compound was found to inhibit both integrase (IN) and reverse transcriptase (RT), suggesting a dual mechanism of action against HIV .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial for various biological pathways. For instance, it has shown promise in inhibiting enzymes involved in nucleotide metabolism, which could have implications for cancer treatment .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Binding to Enzyme Active Sites : The compound may bind to the active sites of target enzymes, preventing substrate access.

- Disruption of Viral Replication : By inhibiting key enzymes in viral replication, it reduces the viral load in infected cells.

Study on Antiviral Activity

A recent study evaluated the antiviral efficacy of this compound against HIV-infected cell lines. The results indicated a significant reduction in viral load when treated with varying concentrations of the compound.

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

In Vivo Studies

In vivo studies conducted on animal models demonstrated that administration of the compound led to a marked decrease in tumor size, suggesting its potential application in oncology.

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Antiviral Applications

One of the most significant applications of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine lies in its antiviral properties, particularly against human immunodeficiency virus (HIV). Research has shown that derivatives of this compound can inhibit HIV reverse transcriptase (RT), which is crucial for the viral replication process.

- Mechanism of Action : The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), targeting both the polymerase and RNase H functions of RT. This dual inhibition is critical for preventing viral replication and has been demonstrated to exhibit low cytotoxicity at effective concentrations .

- Efficacy : In studies, various analogues of this compound showed potent antiviral activity with effective concentrations ranging from low nanomolar to submicromolar levels. For instance, certain analogues displayed an EC50 (half-maximal effective concentration) as low as 26 nM, indicating strong antiviral potency comparable to established NNRTIs .

Cancer Therapeutics

Another promising application of this compound is in cancer treatment, particularly through its role as a tubulin polymerization inhibitor. Compounds that disrupt tubulin dynamics can effectively halt cancer cell proliferation.

- Selectivity : Research has focused on developing derivatives that selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapeutics .

- Case Studies : A series of studies have indicated that modifications to the structure of this compound can enhance its potency against various cancer cell lines. These modifications often involve introducing functional groups that improve binding affinity to tubulin and increase cytotoxicity against tumor cells .

Synthetic Organic Chemistry

In addition to its biological applications, this compound serves as an important intermediate in synthetic organic chemistry.

- Synthetic Routes : The compound can be synthesized through various methods, including the use of β-ketoester intermediates, which facilitate the formation of pyrimidine derivatives. This versatility makes it a valuable building block for synthesizing other complex organic molecules .

- Applications in Synthesis : Its derivatives are utilized in the synthesis of N-heterocycles and other biologically active compounds, showcasing its importance in drug development and materials science .

Data Table: Applications Overview

| Application Area | Mechanism/Role | Key Findings/Notes |

|---|---|---|

| Antiviral | NNRTI targeting HIV RT | Potent inhibition with EC50 values as low as 26 nM |

| Cancer Therapy | Tubulin polymerization inhibitor | Selective against cancer cells; enhanced potency noted |

| Synthetic Chemistry | Intermediate for complex organic synthesis | Versatile building block for various derivatives |

Propiedades

IUPAC Name |

2-methyl-4-(phenylmethoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10-14-12(7-13(16)15-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIQMLBLEWFHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.